2-Bromo-5-fluoropyridine
Overview
Description
2-Bromo-5-fluoropyridine is a halogenated pyridine derivative used as an intermediate in organic synthesis and pharmaceutical research. Its structural features include bromine and fluorine atoms, which influence its reactivity and properties.
Synthesis Analysis:
- The synthesis of 2-amino-5-[18F]fluoropyridines from 2-bromo-5-[18F]fluoropyridine is achieved using palladium-catalyzed amination reactions (Pauton et al., 2019).
- Another synthesis pathway involves halogen dance reactions to create halopyridine isomers, including 5-bromo-2-chloro-4-fluoro-3-iodopyridine (Wu et al., 2022).
Molecular Structure Analysis:
- The molecular structure is characterized by the presence of a pyridine ring substituted with bromine and fluorine atoms. This configuration affects the electronic and steric properties of the molecule.
Chemical Reactions and Properties:
- Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine under various conditions, including palladium catalysis and neat conditions, demonstrates its versatility in substitution reactions (Stroup et al., 2007).
Physical Properties Analysis:
- The compound's physical properties, like melting point, solubility, and vapor pressure, are influenced by its halogen atoms. These properties are essential for its application in synthesis and pharmaceuticals.
Chemical Properties Analysis:
- The bromo and fluoro groups in 2-Bromo-5-fluoropyridine make it a reactive intermediate for further functionalization, such as in Suzuki reactions to produce various substituted pyridines (Sutherland & Gallagher, 2003).
Scientific Research Applications
Selective Substitution and Adduct Formation : 2-Bromo-5-fluoropyridine allows for chemoselective functionalization, enabling selective bromide substitution, 3-fluoro group substitution, and dihalo adduct formation under various conditions. This versatility makes it a valuable compound for constructing complex molecules in organic chemistry (Stroup et al., 2007).
Building Blocks for Medicinal Chemistry : It serves as a halogen-rich intermediate for synthesizing pentasubstituted pyridines, which are crucial in medicinal chemistry for developing new pharmaceuticals (Wu et al., 2022).
Organic Synthesis and Drug Discovery : The compound is involved in the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones, which have potential applications in organic synthesis and drug discovery (Sutherland & Gallagher, 2003).
Potential in Catalysis : 2-Bromo-5-fluoropyridine is identified as a highly volatile and weakly basic compound with potential applications in organic synthesis and catalysis (Hand & Baker, 1989).
Radiosynthesis and PET Tracers : It is used in the radiosynthesis of 2-amino-5-[18F]fluoropyridines, which is significant in developing Positron Emission Tomography (PET) radiotracers for medical imaging (Pauton et al., 2019). Additionally, a one-pot radiosynthesis method from this compound enables the preparation of fluorine-18-labelled fluoropyridine derivatives, potentially useful for radiopharmaceutical applications (Abrahim et al., 2006).
Antimicrobial Activity : N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives derived from 2-Bromo-5-fluoropyridine show potential antimicrobial activity against various bacteria and fungal strains (Babu et al., 2015).
Complex Structural Synthesis : It's used for N-pyridylation of 3-alkoxypyrazoles leading to complex structural derivatives, showcasing its ability to contribute to the synthesis of intricate molecular architectures (Guillou et al., 2010).
Fluorine-18 Labeling : Various studies have demonstrated its role in the fluorine-18 labeling of macromolecules using click chemistry for PET applications (Kuhnast et al., 2008) and in the labeling of oligonucleotides with fluorine-18 (Kuhnast et al., 2004).
Safety And Hazards
2-Bromo-5-fluoropyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . The safety measures include washing face, hands and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
The global 2-Bromo-5-Fluoropyridine market has been witnessing significant growth owing to the rising demand for pyridine derivatives in the pharmaceutical sector . The demand for 2-Bromo-5-Fluoropyridine has been steadily increasing due to its wide range of applications in the pharmaceutical industry .
properties
IUPAC Name |
2-bromo-5-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN/c6-5-2-1-4(7)3-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UODINHBLNPPDPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382481 | |
Record name | 2-Bromo-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluoropyridine | |
CAS RN |
41404-58-4 | |
Record name | 2-Bromo-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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